Tetrakis(vinyldimethylsiloxy)silane

Description

Properties

IUPAC Name |

tetrakis[ethenyl(dimethyl)silyl] silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O4Si5/c1-13-21(5,6)17-25(18-22(7,8)14-2,19-23(9,10)15-3)20-24(11,12)16-4/h13-16H,1-4H2,5-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMWSZLPHDWBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074629 | |

| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

60111-54-8 | |

| Record name | Tetrakis(vinyldimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis((ethenyldimethylsilyl)oxy)-1,1,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Tetrakis(vinyldimethylsiloxy)silane

Introduction

Tetrakis(vinyldimethylsiloxy)silane, with the CAS Number 60111-54-8, is a unique organosilicon compound featuring a central siloxane structure.[1] It is a colorless to pale yellow liquid that serves a critical role in materials science and polymer chemistry.[1] At its core, this molecule is an orthosilicate ester where the acidic protons of silicic acid have been replaced by vinyldimethylsilyl groups. This structure is key to its function, providing a thermally stable and moisture-resistant siloxane backbone while presenting four reactive vinyl groups.[1] These vinyl functionalities are the cornerstone of its utility, enabling its use as a potent crosslinking agent and a monomer in addition-cure polymerization reactions, particularly in the formulation of silicone elastomers, resins, coatings, and adhesives.[1] This guide provides a detailed examination of its molecular structure, the analytical methods used for its characterization, a representative synthesis protocol, and the chemical reactivity that underpins its applications.

Molecular Structure and Physicochemical Properties

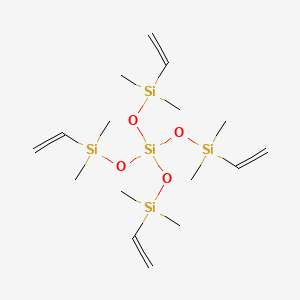

The fundamental structure of this compound consists of a central silicon atom (Si) tetrahedrally bonded to four oxygen atoms (O). Each oxygen atom, in turn, is bonded to a dimethylvinylsilyl group [-Si(CH₃)₂(CH=CH₂)]. This arrangement results in the chemical formula C₁₆H₃₆O₄Si₅.[1][2]

The molecule's architecture can be visualized as a central Si atom at the core of a starburst structure, with four flexible siloxy arms extending outwards, each terminating in a reactive vinyl group. This multi-armed design is crucial for its primary application as a crosslinker, allowing it to connect multiple polymer chains into a three-dimensional network.

Caption: 2D representation of this compound.

Physicochemical Data

A summary of key quantitative data for this compound is presented below. This data is essential for handling, processing, and modeling its behavior in various applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₆O₄Si₅ | [1][2] |

| Molecular Weight | 432.88 g/mol | [2] |

| CAS Number | 60111-54-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 130 °C @ 2 mmHg | N/A |

| Purity | ≥95% | [3] |

| Topological Polar Surface Area | 36.92 Ų | [2] |

| LogP (predicted) | 5.21 | [2] |

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of a synthesized batch of this compound is a critical step for quality control and research applications. A combination of spectroscopic techniques provides a self-validating workflow, where each method corroborates the findings of the others to build a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two main signal regions. The methyl protons (-Si-CH₃) would appear as a sharp singlet in the upfield region, typically around 0.1-0.3 ppm. The vinyl group protons (-CH=CH₂) would present a more complex multiplet pattern in the downfield region, usually between 5.7 and 6.2 ppm, characteristic of an AMX spin system. The integration ratio between the methyl proton signals and the vinyl proton signals should be 24:12, or 2:1, confirming the ratio of methyl to vinyl groups.

-

¹³C NMR: The carbon spectrum would provide further confirmation. Two distinct signals would be expected for the methyl carbons (-Si-C H₃) and the two carbons of the vinyl group (-C H=C H₂). The methyl carbon signal would appear upfield, while the sp² hybridized vinyl carbons would be found significantly downfield.

-

²⁹Si NMR: Silicon NMR provides direct insight into the silicon environments. Two distinct silicon resonances are predicted. A signal corresponding to the central quaternary silicon atom, denoted as Q-type (Si(OSi-)₄), would appear in a characteristic downfield region (approx. -100 to -110 ppm). A second signal, corresponding to the four equivalent peripheral silicon atoms of the vinyldimethylsiloxy groups, denoted as M-type (ViMe₂SiO-), would appear in a different, more upfield region (approx. -15 to -25 ppm). The relative intensity of these peaks should be 1:4.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

FT-IR Spectroscopy: The infrared spectrum would be dominated by a very strong, broad absorption band around 1020-1100 cm⁻¹, which is characteristic of the Si-O-Si stretching vibrations of the siloxane backbone. Other key expected peaks include:

-

~3050 cm⁻¹: C-H stretch (vinyl sp² C-H)

-

~2960 cm⁻¹: C-H stretch (methyl sp³ C-H)

-

~1600 cm⁻¹: C=C stretch (vinyl group)[4]

-

~1410 cm⁻¹: CH₂ scissoring (in vinyl group)

-

~1260 cm⁻¹: CH₃ symmetric deformation (on silicon)

-

~800-840 cm⁻¹: Si-C stretch and CH₃ rock (on silicon)

-

-

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. The C=C stretch of the vinyl group (~1600 cm⁻¹) and the Si-C bonds would be expected to show strong Raman signals, whereas the highly polar Si-O-Si bond would be weaker.[5]

Synthesis Methodology

The synthesis of this compound is typically achieved through the co-hydrolysis of silicon tetrachloride (SiCl₄) and chlorodimethylvinylsilane (ClSi(CH₃)₂(CH=CH₂)).[6] The principle behind this reaction is the controlled reaction of the highly reactive Si-Cl bonds with water to form silanol intermediates (Si-OH), which then rapidly condense to form stable Si-O-Si siloxane bonds.[7][8][9]

Representative Experimental Protocol

Causality: The stoichiometry is critical. A molar ratio of at least 4:1 of the monofunctional chlorodimethylvinylsilane to the tetrafunctional silicon tetrachloride is required to ensure full substitution on the central silicon atom. An inert, water-immiscible solvent is used to control the reaction rate and aid in workup. A weak base like pyridine or a controlled water addition is necessary to neutralize the HCl byproduct, which can otherwise catalyze undesired side reactions.

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen inlet. The system is purged with dry nitrogen to exclude atmospheric moisture.

-

Charging Reagents: A solution of silicon tetrachloride (1.0 mol) in anhydrous toluene (1.5 L) is charged into the reactor and cooled to 0-5 °C using an ice bath.

-

Controlled Addition: A mixture of chlorodimethylvinylsilane (4.2 mol, a slight excess) and pyridine (4.2 mol) is added dropwise to the stirred SiCl₄ solution over 2-3 hours, maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, a stoichiometric amount of water (2.0 mol) is added dropwise, again maintaining a low temperature to manage the exothermic reaction.

-

Reaction & Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The resulting mixture, containing the product and pyridinium hydrochloride salt, is filtered to remove the salt.

-

Purification: The toluene solution is washed sequentially with dilute HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final this compound liquid.

Caption: Workflow for the synthesis and validation of the target molecule.

Reactivity and Applications in Polymer Chemistry

The utility of this compound is dictated by the reactivity of its four terminal vinyl groups. These groups are amenable to several types of polymerization, most notably platinum-catalyzed hydrosilylation.

Hydrosilylation Crosslinking

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the C=C bond of the vinyl group.[4][10] In polymer chemistry, this is the basis of "addition-cure" silicone systems.

Mechanism: When mixed with a polymer containing Si-H groups (e.g., a hydride-functionalized polydimethylsiloxane) in the presence of a platinum catalyst (like Karstedt's catalyst), the Si-H groups on the polymer backbone add across the vinyl groups of the this compound.[11] Since each molecule has four vinyl groups, it can react with up to four different polymer chains, creating a stable, covalently crosslinked network. This reaction proceeds with high efficiency and no byproducts, which is critical for applications in medical devices and electronics.

The choice to use this molecule as a crosslinker is driven by the need for precise control over the network structure. The well-defined tetra-functionality allows formulators to calculate the exact stoichiometry needed to achieve a desired crosslink density, which in turn controls the final physical properties of the elastomer, such as hardness, modulus, and elongation.

References

-

Gelest, Inc. (2015). Safety Data Sheet for this compound, 95% (SIT7312.0). [Link]

- Recent progress in silicone chemistry. I. Hydrolysis of reactive silane intermediates. (2025). [Source Link not available]

-

Wikipedia. (n.d.). Silicon tetrachloride. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. [Link]

- Abdiryim, T., et al. (2015). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.

-

YouTube. (2016). Hydrolysis of CCl4 and SiCl4. [Link]

- Kownacki, I., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry.

-

ResearchGate. (n.d.). 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. [Link]

-

Gelest, Inc. (n.d.). Homepage. [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]

-

YouTube. (2022). Lesson 3: Hydrolysis: CCl₄ Or SiCl₄ | Topic: p-Block Elements. [Link]

-

Gelest, Inc. (n.d.). Silicon-Based Synthetic Reagents. [Link]

-

ResearchGate. (2019). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. [Link]

-

ResearchGate. (2007). ATR/FT-IR and Raman Microscopic Investigation of Diffusion and Distribution of Silane Coupling Agents in PVC Films. [Link]

-

OUCI. (n.d.). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

-

University of Sheffield. (n.d.). (29Si) Silicon NMR. [Link]

-

Silicone Surfactant. (2023). Hydrolysis and Condensation Process. [Link]

-

Knowde. (n.d.). Gelest TETRAMETHYLAMMONIUM SILOXANOLATE (SIT7520.0). [Link]

-

Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. [Link]

-

National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

-

Spectroscopy Online. (2009). FT-IR and Raman: A Synergism, Not Competing Technologies. [Link]

-

ACS Publications. (2010). 29Si and 13C Solid-state NMR spectroscopic study of nanometer-scale structure and mass fractal characteristics of amorphous polymer derived silicon oxycarbide ceramics. [Link]

-

Semantic Scholar. (1975). Silicon‐29 and carbon‐13 NMR studies of organosilicon chemistry. II—The Methylethoxysilanes MenSi(OEt)4−n. [Link]

-

OSTI.GOV. (2002). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. [Link]www.osti.gov/biblio/20562386)

Sources

- 1. CAS 60111-54-8: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sciepub.com [sciepub.com]

- 5. surfacesciencewestern.com [surfacesciencewestern.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetrakis(vinyldimethylsiloxy)silane: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of advanced materials and specialty chemicals, organosilicon compounds hold a unique and pivotal role. Their diverse functionalities and tunable properties have made them indispensable in a myriad of applications, from polymer science to pharmaceutical development. Among these, tetrakis(vinyldimethylsiloxy)silane emerges as a compound of significant interest due to its distinct molecular architecture and reactive vinyl groups. This guide, intended for the discerning scientific professional, provides a comprehensive exploration of the chemical properties and synthesis of this compound. It is structured to deliver not just a recitation of facts, but a deeper understanding of the causality behind its behavior and the strategic considerations in its synthesis, empowering researchers to leverage its full potential.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C16H36O4Si5, is an organosilicon compound characterized by a central silicon atom bonded to four vinyldimethylsiloxy groups.[1] This unique structure, featuring a siloxane framework, imparts a combination of flexibility and stability. The presence of four vinyl groups makes it a highly functional molecule, capable of participating in a variety of chemical transformations.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 60111-54-8 | [1][2] |

| Molecular Formula | C16H36O4Si5 | [1] |

| Molecular Weight | 432.89 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 130 °C at 2 mmHg, 135 °C | [3][4][5] |

| Melting Point | < 0 °C | [3][5] |

| Flash Point | >100 °C | [3][5] |

| Density | 0.907 g/cm³ | [5] |

| Refractive Index | 1.439 | [5] |

The molecule's structure can be visualized as a central silicate core with four radiating arms, each terminating in a reactive vinyl group. This tetra-functional nature is central to its utility as a crosslinking agent.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the methyl protons attached to silicon (around 0.1-0.3 ppm). The integration of these signals would confirm the ratio of vinyl to methyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for the vinyl carbons (around 130-140 ppm) and the methyl carbons (around 0-5 ppm).

-

²⁹Si NMR: Silicon NMR is a powerful tool for characterizing organosilicon compounds. The central silicon atom would have a distinct chemical shift compared to the four equivalent silicon atoms in the vinyldimethylsiloxy groups. This technique can provide valuable information about the connectivity and purity of the compound.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the Si-O-Si linkage (around 1000-1100 cm⁻¹), C=C stretching of the vinyl group (around 1600 cm⁻¹), and C-H vibrations of the methyl and vinyl groups.[8]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its four vinyl functional groups. These groups can undergo a variety of reactions, making the molecule a versatile building block and crosslinking agent in polymer chemistry.[1][9]

Hydrosilylation Reactions

One of the most important reactions of this compound is hydrosilylation, which involves the addition of a Si-H bond across the vinyl double bond.[10][11] This reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst or Karstedt's catalyst.[11][12][13][14] Hydrosilylation is a highly efficient and atom-economical method for forming stable silicon-carbon bonds.

This reactivity is the foundation for its use as a crosslinking agent in addition-cure silicone elastomers and resins.[1][15] By reacting with polymers containing Si-H groups, it forms a stable, three-dimensional network, which enhances the mechanical strength, thermal stability, and chemical resistance of the final material.[9]

Caption: Hydrosilylation crosslinking workflow.

Other Polymerization Reactions

The vinyl groups can also participate in other types of polymerization reactions, such as free-radical polymerization. This further expands its utility in creating advanced materials with tailored properties.[1]

Coupling Agent

This compound can also function as a coupling agent, promoting adhesion between organic polymers and inorganic fillers or substrates.[2][9][16][17] The siloxane portion of the molecule can interact with inorganic surfaces, while the vinyl groups can react with the polymer matrix, forming a strong interfacial bond. This is crucial for the performance of composite materials.

Synthesis Routes

The synthesis of this compound typically involves the reaction of a central silicon-containing precursor with a vinyl-functional silane. A common and industrially relevant approach is the reaction of silicon tetrachloride (SiCl₄) with chlorodimethylvinylsilane (ClSi(CH₃)₂(CH=CH₂)).

Synthesis from Silicon Tetrachloride and Chlorodimethylvinylsilane

This method is a straightforward and scalable route to this compound. The overall reaction can be represented as:

SiCl₄ + 4 ClSi(CH₃)₂(CH=CH₂) + 4 H₂O → Si(OSi(CH₃)₂(CH=CH₂))₄ + 8 HCl

This reaction is typically carried out in a stepwise manner or as a co-hydrolysis.

Detailed Experimental Protocol:

Objective: To synthesize this compound from silicon tetrachloride and chlorodimethylvinylsilane.

Materials:

-

Silicon tetrachloride (SiCl₄)[18]

-

Chlorodimethylvinylsilane (ClSi(CH₃)₂(CH=CH₂))[19]

-

Anhydrous toluene (or other suitable inert solvent)

-

Deionized water

-

Pyridine (or other suitable acid scavenger)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert gas.

-

Charging Reactants: Under an inert atmosphere, charge the flask with a solution of silicon tetrachloride in anhydrous toluene.

-

Addition of Chlorodimethylvinylsilane: Add chlorodimethylvinylsilane to the dropping funnel.

-

Controlled Hydrolysis: Slowly add a stoichiometric amount of water mixed with pyridine to the reaction mixture with vigorous stirring. The pyridine acts as an acid scavenger to neutralize the hydrochloric acid (HCl) formed during the reaction. The temperature should be carefully controlled, typically at low temperatures (e.g., 0-10 °C), to manage the exothermic nature of the hydrolysis.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up:

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the organic phase with deionized water to remove any remaining salts and impurities.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the premature hydrolysis of the chlorosilane starting materials with atmospheric moisture.

-

Controlled Addition and Temperature: The slow, controlled addition of the hydrolysis agent and maintaining a low temperature are essential to manage the highly exothermic reaction and prevent the formation of unwanted side products, such as cyclic siloxanes.

-

Acid Scavenger: The inclusion of an acid scavenger like pyridine is necessary to neutralize the HCl byproduct, which can otherwise catalyze undesirable side reactions and lead to the degradation of the product.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Approaches

While the co-hydrolysis of chlorosilanes is a common method, other synthetic strategies can be employed. For instance, a step-wise approach involving the synthesis of vinyldimethylsilanol (HO)Si(CH₃)₂(CH=CH₂) followed by its reaction with silicon tetrachloride is also a viable route. However, this may involve additional steps and purification challenges.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[1] As with most organosilicon compounds, it is important to avoid contact with skin and eyes and to use appropriate personal protective equipment. The compound should be stored in a cool, dry place away from sources of ignition and incompatible materials.[3]

Conclusion

This compound stands as a testament to the versatility of organosilicon chemistry. Its unique tetra-functional structure, coupled with the reactivity of its vinyl groups, makes it an invaluable component in the formulation of high-performance polymers and composite materials. A thorough understanding of its chemical properties and the nuances of its synthesis is paramount for researchers and scientists seeking to harness its potential in their respective fields. The synthesis route via co-hydrolysis of chlorosilanes offers a robust and scalable method, provided that careful control over reaction conditions is maintained. As the demand for advanced materials continues to grow, the importance of well-characterized and efficiently synthesized building blocks like this compound will undoubtedly increase.

References

-

The Power of Vinyl Silanes: Enhancing Polymers with this compound. (2025-10-15). [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment. [Link]

-

This compound - Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

This compound Boiling Point: 130 Degree at Best Price in Zhengzhou | Henan Kangqian Medical Technology Co., Ltd - Tradeindia. [Link]

-

Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 - Changfu Chemical. [Link]

-

This compound | Polysil - Polycil. [Link]

-

TETRAKIS(DIMETHYLSILOXY)SILANE | - Gelest, Inc. [Link]

-

Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst | Request PDF - ResearchGate. [Link]

-

Vinyl Silanes for Crosslinking and Adhesion Promotion - Silico. [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. [Link]

-

Vinyl Silane - hengda silane & silicone. [Link]

-

Tetrakis(trimethylsilyl)silane - Wikipedia. [Link]

-

Vinylsilane synthesis - Organic Chemistry Portal. [Link]

-

Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review - Tokyo University of Science. [Link]

-

Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]

-

Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. [Link]

-

Vinyl-Functional Silicones - Technical Library - Gelest. [Link]

-

This compound, min 98%, 5 grams - CP Lab Safety. [Link]

-

High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane - RSC Publishing. [Link]

- US4490344A - Production process of silicon tetrachloride - Google P

Sources

- 1. CAS 60111-54-8: this compound [cymitquimica.com]

- 2. This compound | 60111-54-8 [chemicalbook.com]

- 3. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound Boiling Point: 130 Degree Boiling Point: 130 Degree at Best Price in Zhengzhou | Henan Kangqian Medical Technology Co., Ltd [tradeindia.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. qualitas1998.net [qualitas1998.net]

- 13. mdpi.com [mdpi.com]

- 14. Hydrosilylation Catalyst [sigmaaldrich.com]

- 15. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 16. Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 [cfsilicones.com]

- 17. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 18. US4490344A - Production process of silicon tetrachloride - Google Patents [patents.google.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Tetrakis(vinyldimethylsiloxy)silane (CAS 60111-54-8): Foundational Research for Advanced Applications

This technical guide provides an in-depth exploration of Tetrakis(vinyldimethylsiloxy)silane (TVDMS), a versatile organosilicon compound with significant potential in materials science, particularly in the development of advanced materials for biomedical and drug delivery applications. This document will delve into the core chemistry, synthesis, and material properties of TVDMS, offering a foundational understanding for researchers, scientists, and professionals in drug development who are exploring novel material-based therapeutic strategies.

Molecular Profile and Physicochemical Properties

This compound, identified by CAS number 60111-54-8, is an organosilicon compound with a unique molecular architecture.[1][2] It consists of a central silicon atom bonded to four vinyldimethylsiloxy groups.[1][2] This structure provides a combination of a stable siloxane backbone with reactive vinyl functionalities, making it a valuable precursor and crosslinking agent in polymer chemistry.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60111-54-8 |

| Molecular Formula | C16H36O4Si5 |

| Molecular Weight | 432.88 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 130 °C at 2 mmHg |

| Density | Approximately 0.91 g/mL |

| Purity | Typically ≥95-98% (GC) |

| Synonyms | Tetrakis[dimethyl(vinyl)silyl] orthosilicate, Tetrakis(dimethylvinylsiloxy)silane |

Note: The physical properties can vary slightly depending on the supplier and purity.

The presence of four vinyl groups is a defining feature of TVDMS, enabling it to participate in polymerization reactions. This characteristic is fundamental to its utility in creating robust, three-dimensional polymer networks.[3]

Synthesis and Characterization

Synthesis of this compound

The synthesis of TVDMS typically involves the reaction of a suitable silicon source with a vinyl-functionalized silane. One documented method involves the reaction of chlorodimethylvinylsilane with lithium orthosilicate and sodium carbonate in the presence of pyridine.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser is charged with lithium orthosilicate, sodium carbonate, and pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Chlorodimethylvinylsilane is added dropwise to the stirred suspension at a controlled temperature.

-

Reaction: The reaction mixture is stirred for a specified period (e.g., 0.5 hours) to ensure complete reaction.

-

Work-up: After the reaction is complete, the solid byproducts are removed by filtration.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

The causality behind this experimental choice lies in the reactivity of the chlorosilane with the silicate under basic conditions, leading to the formation of the desired siloxane linkages. Pyridine acts as a catalyst and acid scavenger.

Characterization Techniques

The structural integrity and purity of synthesized TVDMS are critical for its performance in subsequent applications. Standard analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence and ratio of vinyl and methyl protons, providing insight into the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify characteristic vibrational bands of Si-O-Si, Si-CH₃, and C=C bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and identify any potential impurities.

Mechanism of Action: A Materials Science Perspective

From a drug development standpoint, the "mechanism of action" of TVDMS is not pharmacological but rather material-based. Its utility lies in its ability to form stable, biocompatible, and functional polymeric matrices. The core mechanism is its role as a crosslinking agent.[1][2][3]

The vinyl groups on TVDMS can undergo hydrosilylation reactions with Si-H functional polymers, or free-radical polymerization, to form a crosslinked silicone network. This process transforms liquid precursors into solid elastomers or gels with tailored mechanical properties.

Caption: Hydrosilylation crosslinking mechanism involving TVDMS.

This ability to form stable networks is crucial for applications in biomedical devices and drug delivery systems, where material integrity and biocompatibility are paramount.

Applications in Biomedical Research and Drug Development

While not a therapeutic agent itself, TVDMS is a critical component in the fabrication of materials used in the pharmaceutical and biomedical industries.[1]

Biocompatible Coatings for Medical Devices

Polysiloxanes, the class of polymers formed using crosslinkers like TVDMS, are known for their biocompatibility. They can be used to create coatings for medical devices to improve their inertness and reduce interactions with biological tissues.

Drug Delivery Systems

The controlled release of therapeutic agents is a cornerstone of modern drug development. Polysiloxane networks, formed using TVDMS, can be engineered to encapsulate drugs and release them in a sustained manner. The crosslinking density, which can be controlled by the concentration of TVDMS, influences the diffusion rate of the encapsulated drug.

While direct studies on TVDMS in drug delivery are not prevalent in the readily available literature, the principles are well-established for similar silane coupling agents.[5] These agents are used to functionalize nanoparticles and create hybrid organic-inorganic materials for theranostics and drug delivery.[5] The vinyl groups of TVDMS could be further functionalized to attach targeting ligands or other moieties to enhance the specificity of drug delivery vehicles.

Caption: Workflow for formulating a drug delivery system using TVDMS.

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Future Directions

The unique properties of TVDMS open up several avenues for future research in the context of drug development and biomedical applications.

-

Functionalized Biomaterials: The vinyl groups of TVDMS can be used as handles for further chemical modification, allowing for the creation of functionalized biomaterials with specific cell-adhesive or antimicrobial properties.

-

3D Printing of Medical Devices: As a crosslinking agent in silicone resins, TVDMS could play a role in the development of biocompatible inks for 3D printing of custom medical implants and devices.

-

Advanced Drug Delivery Nanosystems: Further research into the incorporation of TVDMS into the synthesis of nanoparticles could lead to the development of novel drug delivery systems with enhanced stability and controlled release kinetics.

References

-

Henan Kangqian Medical Technology Co., Ltd. (n.d.). This compound Boiling Point: 130 Degree at Best Price in Zhengzhou. Tradeindia. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Power of Vinyl Silanes: Enhancing Polymers with this compound. Retrieved from [Link]

-

MDPI. (2018, July 9). Polysiloxanes in Theranostics and Drug Delivery: A Review. Retrieved from [Link]

Sources

- 1. This compound Boiling Point: 130 Degree Boiling Point: 130 Degree at Best Price in Zhengzhou | Henan Kangqian Medical Technology Co., Ltd [tradeindia.com]

- 2. CAS 60111-54-8: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 60111-54-8 [sigmaaldrich.com]

- 7. This compound | 60111-54-8 [sigmaaldrich.com]

Role of vinyl groups in organosilicon compound polymerization.

An In-depth Technical Guide: The Pivotal Role of Vinyl Groups in Organosilicon Compound Polymerization

Authored by: Gemini, Senior Application Scientist

Abstract

The vinyl functional group (–CH=CH₂) is a cornerstone of modern organosilicon chemistry, imparting a versatile reactivity that enables a wide array of polymerization and cross-linking strategies. Its presence on a siloxane or silane backbone transforms a relatively inert molecule into a highly reactive precursor for advanced materials. This guide provides an in-depth exploration of the principal polymerization mechanisms driven by the vinyl group, including platinum-catalyzed hydrosilylation, free-radical polymerization, and ring-opening copolymerization. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and provide validated protocols for key synthetic procedures. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage vinyl-functionalized organosilicon compounds for the rational design of materials with tailored properties.

Introduction: The Vinyl Group as a Gateway to Functional Silicones

Organosilicon polymers, particularly polydimethylsiloxane (PDMS), are renowned for their unique combination of properties: exceptional thermal stability, chemical inertness, low surface tension, and biocompatibility[1]. However, in their unfunctionalized state, they lack reactive sites for network formation or covalent integration into other polymer systems. The introduction of vinyl groups, typically at the chain ends (vinyl-terminated) or along the polymer backbone, provides a powerful synthetic handle.[2]

The vinyl group's reactivity stems from the accessible π-electrons of its carbon-carbon double bond, making it susceptible to a variety of addition reactions.[3] This allows for the transformation of liquid silicone precursors into solid elastomers, gels, and resins with controlled mechanical and physical properties.[4] The most significant applications of this reactivity are found in addition-cure systems, which form the basis for Liquid Silicone Rubber (LSR), Room-Temperature Vulcanizing (RTV) silicones, and High-Temperature Vulcanizing (HTV) rubbers.[4][5]

This guide will focus on the three predominant polymerization pathways that exploit the reactivity of the vinyl group.

Hydrosilylation (Addition Cure): The Workhorse of Silicone Curing

Hydrosilylation is the most important industrial reaction for curing silicones.[6] It involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of a vinyl group.[7] This reaction forms a stable ethyl bridge (–Si–CH₂–CH₂–Si–), effectively cross-linking the polymer chains to build a three-dimensional network.[8]

The Catalytic Mechanism: Understanding the Chalk-Harrod Cycle

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[9][10] This catalytic cycle explains the high efficiency and selectivity of the reaction. The process is initiated by the coordination of the platinum catalyst with the vinyl group, followed by the oxidative addition of the Si-H bond.

Causality Behind Catalyst Choice: Platinum complexes, such as Karstedt's catalyst (a Pt(0) complex with divinyltetramethyldisiloxane ligands), are exceptionally active, often requiring only parts-per-million (ppm) concentrations (5-50 ppm).[6][10][11] Their high activity stems from the facile cycling between the Pt(0) and Pt(II) oxidation states, enabling low activation energies for the reaction. While other transition metals like rhodium and palladium can also catalyze this reaction, platinum remains the industry standard due to its unmatched efficiency and selectivity, which minimizes side reactions.[10][12]

Controlling the Reaction: The Role of Inhibitors

A critical aspect of formulating addition-cure silicones is controlling the reaction rate. Uninhibited, the reaction can proceed rapidly even at room temperature, drastically reducing the working time or "pot life" of the material.[11] Inhibitors are compounds that reversibly bind to the platinum catalyst, preventing it from initiating hydrosilylation at ambient temperatures. Upon heating, the inhibitor is released, and the catalyst becomes active, allowing for rapid curing.

Common Inhibitors and Their Mechanism:

-

Alkenyl Compounds: Such as maleates or fumarates, which compete with the vinylsiloxane for coordination sites on the platinum catalyst.

-

Alkynyl Alcohols: For example, 2-methyl-3-butyn-2-ol. These are highly effective and are among the most common inhibitors used commercially.

This controlled latency is essential for applications like Liquid Injection Molding (LIM), where the two parts of the silicone system (one containing the vinyl polymer and catalyst, the other containing the hydride crosslinker) must remain liquid long enough to be mixed and injected into a mold before curing rapidly at elevated temperatures.[11]

Experimental Protocol: Platinum-Catalyzed Cross-Linking of a Vinyl-Terminated PDMS

This protocol describes a typical procedure for creating a silicone elastomer via hydrosilylation.

Materials:

-

Vinyl-terminated polydimethylsiloxane (Vi-PDMS, e.g., 1000 cSt)

-

Methylhydrosiloxane-dimethylsiloxane copolymer (hydride crosslinker)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)

-

Inhibitor (e.g., 2-methyl-3-butyn-2-ol), optional for extended pot life

-

Anhydrous toluene (optional, for dilution)

Equipment:

-

Analytical balance

-

Glass vial or beaker

-

Magnetic stirrer and stir bar or mechanical mixer

-

Vacuum chamber/desiccator

-

Oven

Procedure:

-

Part A Preparation: In a clean vial, weigh 10.0 g of the vinyl-terminated PDMS. If using an inhibitor, add it at this stage (typically 0.1-0.5 wt%). Add 10-20 µL of Karstedt's catalyst solution (targeting ~10-20 ppm Pt). Mix thoroughly until the solution is homogeneous.

-

Part B Preparation: In a separate vial, weigh the required amount of the hydride crosslinker. The stoichiometry is critical. The molar ratio of Si-H groups to vinyl groups is typically kept between 1.3:1 and 4.5:1 for filled systems to ensure complete reaction and desired network properties.[7] For this example, a 1.5:1 ratio is a good starting point.

-

Mixing: Add Part B to Part A and mix vigorously for 1-2 minutes until the mixture is completely uniform. Scrape the sides and bottom of the container to ensure thorough mixing.

-

Degassing: Place the mixed liquid in a vacuum chamber to remove any air bubbles incorporated during mixing. Apply vacuum until bubbling subsides (typically 5-10 minutes). This step is crucial to prevent voids in the final cured elastomer.

-

Curing: Pour the degassed liquid into a mold or onto a flat surface. Place it in a preheated oven. A typical curing schedule is 100-150°C for 15-60 minutes. The exact time and temperature will depend on the catalyst concentration and the specific components used.

-

Characterization (Self-Validation):

-

FTIR Spectroscopy: Confirm the reaction by observing the disappearance of the Si-H stretching peak (~2160 cm⁻¹) and the C=C stretching peak (~1600 cm⁻¹).

-

Rheometry: Monitor the increase in viscosity and the gel point during curing to characterize the reaction kinetics.

-

Mechanical Testing: Measure the hardness (Durometer), tensile strength, and elongation at break of the cured elastomer to validate its physical properties.

-

Free-Radical Polymerization of Vinylsilanes

While hydrosilylation is a cross-linking reaction, free-radical polymerization is a chain-growth process that creates linear polymers from vinylsilane or vinylsiloxane monomers.[3][13] The mechanism follows the classic steps of initiation, propagation, and termination, similar to the polymerization of common vinyl monomers like styrene or acrylates.[14][15]

Mechanism and Initiators

The process is initiated by a free radical, typically generated from the thermal decomposition of an initiator molecule.[16] This radical adds to the vinyl group of a monomer, creating a new radical that can then propagate by adding to subsequent monomers.

Causality Behind Initiator Choice: The selection of an initiator is governed by two main factors: its solubility in the reaction medium and its decomposition temperature.[17]

-

Azo Compounds: 2,2'-Azobis(isobutyronitrile) (AIBN) is a common choice for polymerizations in organic solvents. It decomposes cleanly into radicals and nitrogen gas.

-

Peroxides: Benzoyl peroxide (BPO) is another widely used organic-soluble initiator.[17]

-

Water-Soluble Initiators: For emulsion or aqueous polymerizations, initiators like potassium persulfate are used.

The initiator's half-life at a given temperature determines the rate of radical generation and, consequently, the overall polymerization rate.

Resulting Polymers and Applications

Free-radical polymerization of monomers like vinyltrimethoxysilane or vinylsilane can produce poly(vinylsilane)s.[13] These polymers are often used as precursors for silicon carbide (SiC) ceramics, as they can be pyrolyzed at high temperatures under an inert atmosphere.[13] The presence of reactive Si-H or Si-alkoxy groups on the resulting polymer also allows for subsequent cross-linking or surface modification.

Ring-Opening Polymerization (ROP) with Vinyl-Functional Monomers

Ring-opening polymerization is a primary method for synthesizing high molecular weight linear polysiloxanes from cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D₄).[18] While the polymerization proceeds via cleavage and reformation of the siloxane (Si-O-Si) bond, the strategic inclusion of vinyl-substituted cyclic monomers is a key technique for introducing functionality.

A common vinyl-functional comonomer is 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V₄).[19] By copolymerizing D₄ and V₄, one can create a linear polydimethylsiloxane chain with pendant vinyl groups distributed along the backbone.

The ratio of D₄ to V₄ in the monomer feed directly controls the density of vinyl groups in the final polymer, allowing for precise tuning of the cross-link density in subsequent curing reactions (e.g., via hydrosilylation).[19] This method is fundamental to producing the base polymers for many HTV and RTV silicone systems. The polymerization can be initiated by either strong acids or bases.[18][20]

Summary and Outlook

The vinyl group is an indispensable tool in organosilicon chemistry. Its unique and predictable reactivity enables a range of polymerization and cross-linking reactions that are fundamental to the production of a vast array of silicone materials.

| Polymerization Method | Primary Role of Vinyl Group | Initiator / Catalyst | Typical Product | Key Application |

| Hydrosilylation | Cross-linking site (Reactant) | Platinum Complexes (e.g., Karstedt's)[6] | Cross-linked Elastomer/Gel | Sealants, Adhesives, LSR, Medical Devices[1][5] |

| Free-Radical Polymerization | Polymerizable Monomer Unit | Azo Compounds, Peroxides | Linear Poly(vinylsilane) | Ceramic Precursors, Functional Polymers[13] |

| Ring-Opening Polymerization | Functional Comonomer | Strong Acids or Bases | Linear Copolymer with Pendant Vinyls | Base polymer for HTV/RTV Rubbers[4][19] |

The continued exploration of these fundamental reactions, along with newer methods like thiol-ene chemistry and ring-opening metathesis polymerization (ROMP), will undoubtedly lead to the development of next-generation organosilicon materials with enhanced properties and novel functionalities for advanced applications in electronics, healthcare, and sustainable technologies.[21][22]

References

- 1. Understanding Vinyl Silicone Oil and Its Versatile Applications [osisilicones.com]

- 2. What are the key functional groups in Vinyl Terminated Silicone Fluid? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 3. Vinyl group - Wikipedia [en.wikipedia.org]

- 4. silicorex.com [silicorex.com]

- 5. Vinyl-terminated silicone fluid - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 6. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 7. Hydride-Functional Silicones - Gelest [technical.gelest.com]

- 8. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. pslc.ws [pslc.ws]

- 17. youtube.com [youtube.com]

- 18. gelest.com [gelest.com]

- 19. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. X-MOL [x-mol.net]

A Technical Guide to the Thermal Stability of Vinyldimethylsiloxy Silanes

Introduction: The Role of Vinyldimethylsiloxy Silanes in Advanced Materials

Vinyldimethylsiloxy silanes are a pivotal class of organosilicon compounds, indispensable in the formulation of high-performance polymers and composites. Their molecular architecture, characterized by a central silicon atom or a siloxane backbone functionalized with vinyldimethylsiloxy groups, imparts a unique combination of reactivity and stability. These compounds are widely utilized as crosslinking agents, adhesion promoters, and surface modifiers in industries ranging from electronics and aerospace to advanced coatings and sealants.[1] The vinyl functional groups serve as reactive sites for hydrosilylation and peroxide-activated curing, enabling the formation of robust, three-dimensional polymer networks.[2][3] Understanding the inherent thermal stability of these silanes is paramount for researchers and drug development professionals, as it dictates the processing parameters, service life, and reliability of the final materials. This guide provides an in-depth exploration of the thermal stability of vinyldimethylsiloxy silanes, grounded in established analytical techniques and mechanistic principles.

Pillar I: Fundamental Principles of Siloxane Thermal Stability

The remarkable thermal resistance of polysiloxanes is fundamentally attributed to the high bond energy of the silicon-oxygen (Si-O) bond, which is significantly greater than that of carbon-carbon (C-C) bonds found in conventional organic polymers.[4] This inherent stability allows polysiloxanes to withstand temperatures exceeding 300-350°C.[4] However, the overall thermal stability is not solely dictated by bond strength; it is a complex interplay of molecular structure, substituent groups, and the presence of catalysts or impurities.

Several key factors influence the thermal stability of siloxane-based materials:

-

Structure of the Siloxane Backbone: The arrangement of the siloxane chain, whether linear or branched, impacts its thermal resilience. Increased crosslinking density generally enhances thermal stability by restricting chain mobility and inhibiting depolymerization.[5]

-

Substituent Groups: The nature of the organic groups attached to the silicon atoms plays a crucial role. For instance, the incorporation of phenyl groups into the siloxane backbone is known to enhance thermal stability.[6] The vinyl groups in vinyldimethylsiloxy silanes primarily serve as reactive sites for curing, and their direct impact on the intrinsic thermal stability of the uncured material is a key area of investigation.

-

Purity and Catalysts: The presence of residual catalysts from synthesis or other impurities can significantly lower the decomposition temperature by initiating degradation pathways that would not otherwise occur.[4]

Pillar II: Experimental Workflows for Assessing Thermal Stability

A multi-faceted approach employing various analytical techniques is essential for a comprehensive understanding of the thermal stability of vinyldimethylsiloxy silanes. The following experimental protocols are foundational in this field.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability of materials by measuring changes in mass as a function of temperature.

Experimental Protocol: TGA of Vinyldimethylsiloxy Silanes

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the vinyldimethylsiloxy silane sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a controlled heating rate, commonly 10°C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Key parameters to determine include the onset temperature of decomposition (Tonset), the temperature of 5% mass loss (Td5%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).

The causality behind this protocol lies in its ability to isolate the inherent thermal degradation from oxidative processes by using an inert atmosphere. The controlled heating rate ensures reproducible results and allows for kinetic analysis of the decomposition process.

Table 1: Representative TGA Data for Vinyl-Functionalized Siloxanes in an Inert Atmosphere

| Parameter | Vinyl-Methyl Oligosiloxane Resin (cured)[7] | Vinyl-Functionalized Polyborosiloxane[8] |

| Td5% (°C) | >530 | ~340 |

| Residual Mass at 800°C (%) | High (due to crosslinking) | ~82.4 |

Note: Data is sourced from different studies and experimental conditions may vary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as glass transitions, melting, and curing exotherms.

Experimental Protocol: DSC of Vinyldimethylsiloxy Silanes

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 5-10 mg of the liquid vinyldimethylsiloxy silane sample in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Heat-Cool-Heat Cycle: A common procedure involves an initial heating ramp (e.g., 10°C/min) to a temperature above any expected transitions, followed by a controlled cooling ramp, and a second heating ramp. This helps to erase the thermal history of the sample.

-

Curing Study: To investigate the curing process, heat the sample at a controlled rate through the expected curing temperature range to observe the exothermic curing peak.

-

-

Data Analysis: Analyze the heat flow curve to identify the glass transition temperature (Tg) and the onset, peak, and enthalpy of any exothermic curing reactions.

This protocol is self-validating as the second heating ramp provides a baseline after the initial thermal history is removed, allowing for accurate determination of the Tg. The enthalpy of the curing exotherm provides quantitative data on the extent of the crosslinking reaction.

Diagram: Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for comprehensive thermal stability analysis of vinyldimethylsiloxy silanes.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis (EGA), often coupled with mass spectrometry (EGA-MS) or pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), is a powerful technique for identifying the volatile products released during thermal decomposition.

Experimental Protocol: Py-GC/MS of Vinyldimethylsiloxy Silanes

-

Instrument Setup: Interface a pyrolyzer with a GC/MS system.

-

Sample Preparation: Place a small amount (microgram to milligram scale) of the vinyldimethylsiloxy silane into a pyrolysis tube.

-

Pyrolysis: Heat the sample rapidly to a specific decomposition temperature in an inert atmosphere.

-

Chromatographic Separation: The evolved gases are swept into the GC column, where they are separated based on their volatility and interaction with the stationary phase.

-

Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Identify the pyrolysis products by comparing their mass spectra with library data.

This technique provides crucial insights into the decomposition pathways by identifying the initial fragments formed during thermal degradation.

Pillar III: Decomposition Mechanisms and the Role of the Vinyl Group

The thermal degradation of polysiloxanes in an inert atmosphere primarily proceeds through a depolymerization mechanism involving intramolecular "back-biting" reactions.[9] This process leads to the formation of thermodynamically stable, low-molecular-weight cyclic siloxanes.

Diagram: General Decomposition Pathway of Polysiloxanes

Caption: Depolymerization of polysiloxanes via intramolecular back-biting.

The presence of vinyl groups introduces additional complexity to the thermal degradation behavior. In uncured vinyldimethylsiloxy silanes, the vinyl group itself can be a site for radical initiation at elevated temperatures, although the Si-O backbone remains the primary determinant of overall stability.

More significantly, the vinyl groups are designed for reactivity. During curing, they participate in reactions to form a crosslinked network. This crosslinking dramatically enhances thermal stability by restricting the chain mobility required for the "back-biting" depolymerization mechanism. A study on vinyl-methyl oligosiloxane resin demonstrated that a high degree of crosslinking through hydrosilylation resulted in a material with a decomposition temperature exceeding 530°C.[7]

Furthermore, in polymer blends, vinyl-functionalized polysiloxanes have been shown to act as radical scavengers.[10][11] During the degradation of a polymer like PVC, radicals are formed which can be intercepted by the vinyl groups of the siloxane. This process can lead to the formation of a crosslinked network that mitigates further degradation.[10] This suggests that even before complete curing, the vinyl groups can play a role in stabilizing the material at elevated temperatures by reacting with any radicals that may form.

Conclusion

The thermal stability of vinyldimethylsiloxy silanes is a multifaceted property governed by the inherent strength of the siloxane backbone and significantly influenced by the reactive vinyl functional groups. While the uncured oligomers and monomers possess good thermal stability, their true potential is realized upon curing, which forms a highly crosslinked network that is resistant to depolymerization. A thorough understanding of their thermal behavior, achieved through a combination of TGA, DSC, and EGA techniques, is critical for the successful application of these versatile materials in demanding environments. This guide provides a foundational framework for researchers and professionals to design and execute meaningful thermal stability studies, ultimately leading to the development of more robust and reliable advanced materials.

References

-

Gelest, Inc. (n.d.). Vinyl-Functional Silicones. Gelest. Retrieved from [Link]

- Zhou, X., Tawfik, M. E., El-Sabbagh, S. H., Ghanem, S. N., & Essawy, H. A. (2018). Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). Polymer Bulletin, 75(10), 4549–4564.

- Jasińska, L., & Szafert, S. (2021). Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites.

- Kim, J. H., Kim, D. K., Kim, S. H., & Bae, B. S. (2017). Transparent, thermally stable methyl siloxane hybrid materials using sol-gel synthesized vinyl-methyl oligosiloxane resin. Journal of Sol-Gel Science and Technology, 81(1), 128–135.

-

Zhou, X., Tawfik, M. E., El-Sabbagh, S. H., Ghanem, S. N., & Essawy, H. A. (2018). Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). Semantic Scholar. Retrieved from [Link]

- Zhang, X., Li, Y., Wang, Y., Li, G., & Li, X. (2020). Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber.

-

CHT Silicones. (n.d.). Vinyl Siloxanes. CHT Germany GmbH. Retrieved from [Link]

-

Fischer, M., & Kusch, P. (2012). Applications of pyrolysis-gas chromatography/mass spectrometry for the analysis of engineering siloxanes. Morressier. Retrieved from [Link]

- Kawakami, Y., Takahashi, E., & Hibino, Y. (2008).

- Dvornic, P. R. (2008). High Temperature Stability of Polysiloxanes. In B. Arkles & G. Larson (Eds.), Silicon Compounds: Silanes and Silicones (pp. 419-431). Gelest, Inc.

-

Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. (2023). MDPI. Retrieved from [Link]

- Deshpande, G., & Rezac, M. E. (2002). Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane).

-

Vera-Graziano, R., Hernandez-Sanchez, F., & Cauich-Rodriguez, J. V. (1995). (a) TGA curves under oxygen for S2 (PDMS hydroxyl terminated); (b) IR spectrum of volatile products after TGA of S2 above 340˚C. ResearchGate. Retrieved from [Link]

-

Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. (2023). MDPI. Retrieved from [Link]

- Zhang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2018). Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. RSC Advances, 8(19), 10343–10350.

-

Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (2013). RSC Publishing. Retrieved from [Link]

-

Thermal Analysis of Organically Modified Siloxane Melting Gels. (2011). ResearchGate. Retrieved from [Link]

- Kusch, P. (2012).

-

Polysiloxanes with different end groups: (1) trimethylsilyl, (2) vinyl, (3) hydroxyl, (4) epoxy. (n.d.). ResearchGate. Retrieved from [Link]

- Devyatkin, V. V., & Gusel'nikov, L. E. (1994). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 63(10), 835.

-

Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution. (2023). ResearchGate. Retrieved from [Link]

-

Briesenick, M., & Kickelbick, G. (2021). High Temperature Stability of Polysiloxanes. ResearchGate. Retrieved from [Link]

-

Analysis of Structures of Oligomeric Siloxanes from Dimethoxydimethylsilane under Heat Treatment by FT-IR. (2010). ResearchGate. Retrieved from [Link]

-

Mechanism of thermal decomposition of silanes. (1994). RSC Publishing. Retrieved from [Link]

- Wu, C., Dong, H., Wang, Y., & Li, Y. (2024). Effect of segment structure of monotrimethoxysilylethyl-terminated asymmetric polysiloxanes on the thermal management performance. Reactive and Functional Polymers, 198, 105889.

-

Py/GC/MS/MS Microplastic Analysis of Samples Containing Interfering Substances. (2024). Agilent. Retrieved from [Link]

-

Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. (2022). MDPI. Retrieved from [Link]

-

Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (2022). Archimer. Retrieved from [Link]

-

Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. (2023). PMC. Retrieved from [Link]

-

Saxena, A. K., & Rai, D. K. (1985). Thermal decomposition of silane. Semantic Scholar. Retrieved from [Link]

-

Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021). PubMed. Retrieved from [Link]

-

Synthesis and characterization of 3‐(2,3‐dihydroxypropoxy)propyl‐terminated polydimethylsiloxanes. (2004). ResearchGate. Retrieved from [Link]

-

Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. (2005). ResearchGate. Retrieved from [Link]

- Shoichet, M. S., & Ranieri, J. P. (1994). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Macromolecules, 27(24), 7050–7055.

-

Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. (2005). ResearchGate. Retrieved from [Link]

- Camino, G., Lomakin, S. M., & Lazzari, M. (2001). Polydimethylsiloxane thermal degradation Part 1. Kinetic aspects. Polymer, 42(6), 2395–2402.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 3. What are the key functional groups in Vinyl Terminated Silicone Fluid? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 4. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sol-gel.net [sol-gel.net]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Core Functionalities of Silane Coupling Agents

Executive Summary

Silane coupling agents are a class of organosilicon compounds that function as indispensable molecular bridges at the interface between inorganic and organic materials. Their unique bifunctional structure allows them to form durable chemical bonds with both material types, fundamentally enhancing the performance and longevity of composite materials, adhesives, coatings, and advanced biomedical systems. This guide provides a detailed exploration of the core functionalities of silane coupling agents, grounded in their fundamental chemical mechanisms. We will dissect the two-step process of hydrolysis and condensation that governs their activity, explore their primary roles in adhesion promotion and surface modification, and provide actionable protocols for their application and characterization. This document is intended for researchers, scientists, and development professionals seeking to leverage these powerful molecules to overcome interfacial challenges and engineer next-generation materials.

Section 1: The Fundamental Chemistry of Silane Coupling Agents

The remarkable efficacy of silane coupling agents stems from their dual-reactivity, which is engineered into a single molecule. Understanding this fundamental chemistry is the bedrock for their successful application.

The Bifunctional Molecular Structure

A silane coupling agent is generally represented by the structure R-Si-X₃ .

-

X — The Hydrolyzable Group: This is the inorganic-reactive part of the molecule. Typically, these are alkoxy groups (e.g., methoxy, -OCH₃; ethoxy, -OCH₂CH₃) that can be hydrolyzed. In the presence of water, these groups react to form highly reactive silanol groups (-Si-OH).

-

R — The Organofunctional Group: This is the organic-reactive part, which is a non-hydrolyzable group designed to be compatible with, or chemically react with, an organic polymer matrix. The nature of the 'R' group is diverse (e.g., amino, epoxy, vinyl, mercapto) and its selection is critical, as it must match the chemistry of the organic resin it is intended to bond with.

This molecular architecture allows the silane to act as a "molecular bridge," covalently connecting two otherwise dissimilar materials.

The Core Mechanism of Action: A Two-Step Process

The transformation of a silane from a monomeric molecule to a robust interfacial layer proceeds via a well-defined, four-stage reaction sequence that can be broadly categorized into two primary steps: hydrolysis and condensation.

-

Hydrolysis: The process is initiated when the hydrolyzable alkoxy (Si-X) groups react with water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by weak acids or bases. The availability of water is a critical parameter; it can be introduced intentionally or sourced from atmospheric moisture or the substrate surface.

-

Condensation and Bonding: The newly formed silanols are highly reactive. They can undergo two crucial condensation reactions:

-

Interfacial Bonding: Silanols condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, or silica), forming stable, covalent siloxane bonds (Si-O-Substrate).

-

Self-Condensation: Silanols can also react with each other, forming a cross-linked, durable polysiloxane network (Si-O-Si) at the interface.

-

Simultaneously, the organofunctional 'R' group is oriented away from the substrate, ready to react or entangle with the organic polymer matrix during the curing or application process. This creates a strong, continuous, and water-resistant bond across the interface.

Section 2: Key Functionalities in Application

The chemical mechanism described above translates into several critical functionalities that are exploited across numerous industries.

Adhesion Promotion: Bridging the Organic-Inorganic Divide

The primary and most widespread function of silanes is as adhesion promoters. They are essential in composite materials where an organic polymer matrix must be bonded to an inorganic reinforcement or filler (e.g., glass fibers in plastic).

-

Mechanism of Enhanced Adhesion: By forming a covalent bridge, the silane coupling agent creates a robust interphase region that is more capable of transferring stress from the flexible polymer matrix to the rigid inorganic filler. This prevents delamination at the interface, which is a common failure point in untreated composites.

-

Improved Durability: A critical aspect of silane-promoted adhesion is the enhancement of hydrolytic stability. The interface in many materials is susceptible to attack by moisture, which can weaken the bond and degrade mechanical properties. The stable, covalent siloxane bonds created by the coupling agent are water-resistant, protecting the interface and extending the service life of the material, especially in humid or wet conditions.

Surface Modification: Tailoring Interfacial Properties

Beyond simple adhesion, silanes are powerful tools for surface modification, altering the chemical and physical properties of a substrate.

-